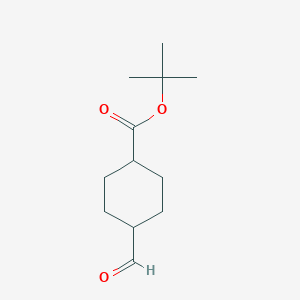![molecular formula C10H10LiNO2 B13471114 Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate](/img/structure/B13471114.png)
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate is an organolithium compound with the molecular formula C10H10LiNO2 It is characterized by the presence of a lithium ion coordinated to a 2-[1-(pyridin-2-yl)cyclopropyl]acetate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate typically involves the reaction of 2-[1-(pyridin-2-yl)cyclopropyl]acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction conditions often include mild heating to facilitate the formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The lithium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new organometallic compounds or salts.
Aplicaciones Científicas De Investigación
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving lithium ions.
Medicine: Research into the potential therapeutic effects of lithium compounds includes their use in treating mood disorders and neurological conditions.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and neurotransmitter release. The pyridin-2-yl group may also interact with specific receptors or proteins, influencing cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Lithium 2-(quinolin-2-yl)acetate: Similar in structure but with a quinoline ring instead of a pyridine ring.
Lithium 2-(dimethylamino)-2-(pyridin-2-yl)acetate: Contains a dimethylamino group, offering different reactivity and applications.
Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Features a benzoimidazole ring, providing unique properties.
Uniqueness
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate is unique due to its specific combination of a lithium ion with a 2-[1-(pyridin-2-yl)cyclopropyl]acetate ligand. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal research.
Propiedades
Fórmula molecular |
C10H10LiNO2 |
|---|---|
Peso molecular |
183.2 g/mol |
Nombre IUPAC |
lithium;2-(1-pyridin-2-ylcyclopropyl)acetate |
InChI |
InChI=1S/C10H11NO2.Li/c12-9(13)7-10(4-5-10)8-3-1-2-6-11-8;/h1-3,6H,4-5,7H2,(H,12,13);/q;+1/p-1 |
Clave InChI |
XJHPLUJKAQOVFD-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1CC1(CC(=O)[O-])C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
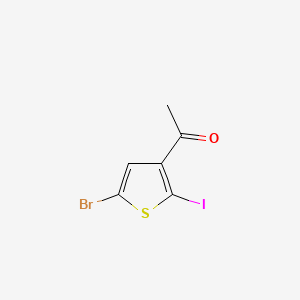

![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
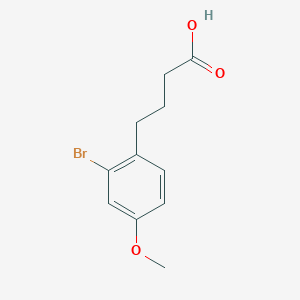
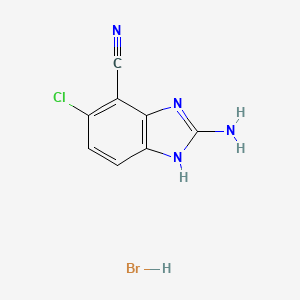
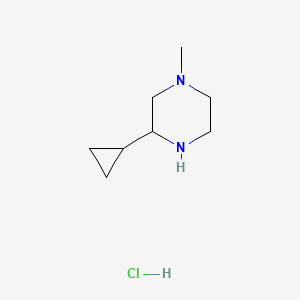
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)

![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)
